molecular formula C20H28N6O B2624903 1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1904031-04-4

1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2624903
CAS No.: 1904031-04-4
M. Wt: 368.485
InChI Key: CSMTWHRDFCPLLY-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein downstream of the CARD11-BCL10-MALT1 (CBM) complex , which is central to antigen receptor-mediated NF-κB activation and lymphocyte proliferation. This compound acts by binding to the MALT1 paracaspase domain, effectively inhibiting its proteolytic activity and the subsequent cleavage of substrates such as RelB, CYLD, and A20. By disrupting MALT1 protease function, this inhibitor provides a powerful chemical tool for probing the pathophysiological roles of MALT1 in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies where constitutive CBM complex signaling drives cell survival and proliferation. Its research value extends to immunology and autoimmune disease research, as MALT1 inhibition can suppress T-cell receptor signaling and T-helper cell activation, offering a potential strategy for modulating aberrant immune responses. This molecule is therefore critical for investigating oncogenic NF-κB signaling pathways, validating MALT1 as a therapeutic target, and exploring the consequences of its inhibition in various cellular and in vivo disease models.

Properties

IUPAC Name

1,3,5-trimethyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-13-19(14(2)25(3)24-13)20(27)21-16-8-10-26(11-9-16)18-12-15-6-4-5-7-17(15)22-23-18/h12,16H,4-11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMTWHRDFCPLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-Trimethyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cinnoline Derivative : The initial step includes the synthesis of the 5,6,7,8-tetrahydrocinnoline core through cyclization reactions under acidic or basic conditions.
  • Piperidine Attachment : The piperidine ring is introduced via nucleophilic substitution reactions involving the cinnoline derivative and a piperidine derivative.
  • Final Coupling : The final step involves coupling with the pyrazole moiety to form the complete structure.

General Properties

Pyrazole derivatives are known for their broad spectrum of biological activities. Compounds containing the pyrazole ring have been reported to exhibit anti-inflammatory, analgesic, and insecticidal properties . Specifically, 1,3,5-trimethylpyrazole derivatives have shown promising results in various bioassays.

Case Studies and Research Findings

  • Acaricidal and Insecticidal Activities : Recent studies have evaluated the acaricidal activity against Tetranychus cinnabarinus and insecticidal activity against Plutella xylostella and Aphis craccivora. The results indicated that certain derivatives exhibited significant mortality rates at concentrations as low as 200 µg/mL .
    CompoundMortality (%) at 400 µg/mLLC50 (µg/mL)
    8a90.0 ± 3.3157.2
    8b85.6 ± 1.9197.1
    8c60.0 ± 3.3308.8
    8d61.1 ± 3.8333.1
    The study highlighted that compounds like 8m and 8p maintained good efficacy even at reduced concentrations .
  • Mechanism of Action : The mechanism through which these compounds exert their biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate downstream signaling pathways .
  • Comparative Studies : When compared to established acaricides like fenpyroximate, the new derivatives showed comparable or superior effectiveness in controlling pest populations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that variations in substituents on the pyrazole ring significantly influenced biological activity. Modifications in the chemical structure led to differences in potency against various pests .

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